Ethyl 3-[(2-methylcyclohexyl)amino]propanoate
Description
Ethyl 3-[(2-methylcyclohexyl)amino]propanoate is a secondary amine derivative characterized by an ethyl propanoate backbone substituted with a 2-methylcyclohexylamino group at the β-position. Its structure combines a cyclohexyl moiety, which imparts steric bulk and lipophilicity, with an ester group that enhances solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-[(2-methylcyclohexyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-15-12(14)8-9-13-11-7-5-4-6-10(11)2/h10-11,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHGOPJHZZPKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The bromide leaving group in ethyl 3-bromopropanoate is displaced by the nucleophilic amine group of 2-methylcyclohexylamine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60–80°C). Catalytic bases like triethylamine may enhance reactivity by deprotonating the amine.
Optimization Challenges
Steric hindrance from the 2-methylcyclohexyl group may reduce reaction rates. Patent CN104910066A highlights similar challenges in synthesizing ethyl 3-(pyridin-2-ylamino)propanoate, where extended reflux times (24–100 hours) and nitrogen atmospheres were necessary to achieve moderate yields (30–52%). Adapting these conditions, a 72-hour reflux in THF with excess 2-methylcyclohexylamine could mitigate steric effects.
Reductive Amination Strategies
Reductive amination offers a stereoselective pathway by condensing a ketone or aldehyde with an amine followed by reduction. For this compound, ethyl acetoacetate could serve as the carbonyl precursor.
Reaction Workflow
Yield and Selectivity
A study on analogous compounds reported yields of 70–92% when using Pd/C hydrogenation under mild pressures (1–3 bar). However, competing side reactions, such as over-reduction of the ester group, necessitate careful control of reaction time and catalyst loading.
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and CDI (1,1'-carbonyldiimidazole), facilitate amide bond formation and can be adapted for amine-ester linkages.
Protocol Adaptation from Patent Literature
In a protocol for ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, CDI activated the carboxylate precursor before coupling with the amine. For this compound:
Advantages and Limitations
This method avoids harsh conditions but requires stoichiometric coupling agents, increasing costs. Yields for similar reactions range from 70–82%.
Purification and Crystallization Techniques
Silica Gel Adsorption and Recrystallization
Patent CN104910066A details a purification workflow involving silica gel adsorption, decolorization, and recrystallization to achieve 99% purity for ethyl 3-(pyridin-2-ylamino)propanoate:
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Dissolve crude product in ethyl acetate.
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Adsorb impurities onto silica gel (150–1500 g).
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Elute with petroleum ether/ethyl acetate (3:1 v/v).
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Recrystallize from hot ethyl acetate.
Comparative Data on Purification Methods
| Method | Yield (%) | Purity (%) | Key Steps |
|---|---|---|---|
| Silica Gel Chromatography | 86 | 99 | Adsorption, gradient elution |
| Recrystallization | 81 | 98 | Ethyl acetate, cooling |
| Distillation | 70 | 95 | Reduced pressure, 40°C |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Cost and Scalability
Coupling agent methods are less scalable due to reagent costs, whereas reductive amination offers better industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methylcyclohexyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-methylcyclohexyl)amino]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-methylcyclohexyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-[(2-methylcyclohexyl)amino]propanoate with structurally related propanoate esters, focusing on substituent effects, synthesis, physical properties, and applications.
Structural and Functional Group Analysis
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 2-Methylcyclohexylamino group at β-position | C₁₂H₂₃NO₂ | 213.32 (calculated) | Aliphatic cyclohexyl group; secondary amine functionality |
| Ethyl 3-cyclohexenyl-2-(tosylamino)propanoate | Cyclohexenyl and tosylamino groups at β/α-positions | C₁₈H₂₅NO₄S | 375.46 | Tosyl (sulfonamide) group enhances electrophilicity; unsaturated ring |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Pyridinylamino group at β-position | C₁₀H₁₄N₂O₂ | 194.23 | Aromatic pyridine ring; potential for coordination chemistry |
| Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride | Phenylcyclohexylamino group at β-position; hydrochloride salt | C₁₆H₂₄ClNO₂ | 297.83 | Bulky aromatic substituent; ionic form improves crystallinity |
| Ethyl 3-(methylthio)propanoate | Methylthio group at β-position | C₆H₁₂O₂S | 148.22 | Thioether functionality; notable in flavor/aroma chemistry |
Physical Properties
- Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride: Solid with defined crystallinity due to ionic character . Ethyl 2-(3,3-dimethylcyclohexylidene)propanoate: Liquid isolated via vacuum distillation (b.p. 89–90°C at 3 mbar) .
- Solubility : Compounds with aromatic substituents (e.g., pyridinyl, phenyl) exhibit lower water solubility due to hydrophobicity, while ionic derivatives (e.g., hydrochloride salts) are more polar .
Biological Activity
Ethyl 3-[(2-methylcyclohexyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is synthesized through the esterification of β-alanine with ethanol, followed by a nucleophilic substitution reaction involving cyclohexylamine derivatives. Its structure suggests possible interactions with various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor function, leading to various biological responses. The compound may act as an enzyme inhibitor by binding to the active site or may function as a receptor agonist or antagonist, influencing cellular signaling pathways and metabolic processes.
Key Mechanisms
- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can act on receptors, potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by modulating immune responses.
- Analgesic Activity : Preliminary findings indicate potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.
Case Studies
Recent studies have explored the effects of this compound in various biological systems:
- In vitro Studies : Experiments conducted on cell lines demonstrated that the compound can significantly inhibit the activity of certain pro-inflammatory cytokines.
- Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in reduced pain responses compared to control groups.
Data Table: Biological Activity Summary
Research Applications
This compound has several applications in scientific research:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development : Investigated for its potential as a therapeutic agent in treating inflammation and pain-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
